

Application Notes and Protocols: Intraperitoneal Injection of Dapansutrile

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Compound of Interest

Compound Name: Dapansutrile

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Introduction

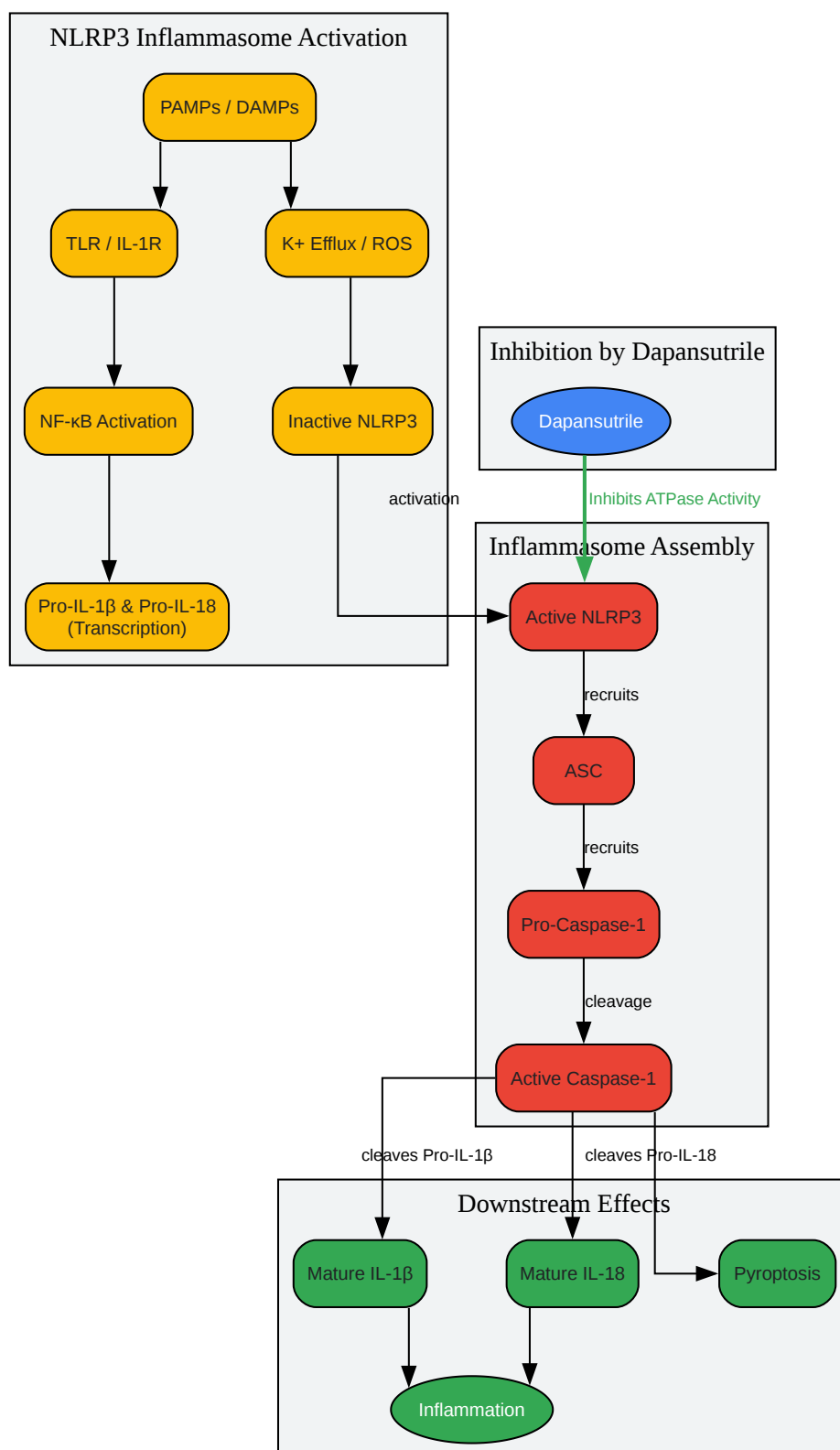
Dapansutrile (also known as OLT1177) is a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system.^{[1][2][3]}

Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. **Dapansutrile** has demonstrated therapeutic potential in various preclinical models by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines IL-1 β and IL-18.^{[1][3]} These application notes provide detailed protocols for the experimental intraperitoneal (IP) injection of **Dapansutrile** in mice, along with a summary of its mechanism of action and reported in vivo effects.

Mechanism of Action

Dapansutrile specifically targets and inhibits the ATPase activity of NLRP3, which is a critical step in the assembly and activation of the inflammasome complex.^{[1][3]} This inhibition prevents the subsequent recruitment of the adaptor protein ASC and pro-caspase-1, ultimately blocking the maturation and secretion of IL-1 β and IL-18.^{[1][3][4]} This targeted action reduces inflammation and subsequent pyroptotic cell death.^{[1][4]}

Signaling Pathway of Dapansutrile Action



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Caption: **Dapansutrile** inhibits the NLRP3 inflammasome signaling pathway.

Experimental Protocols

Materials

- **Dapansutrile** (OLT1177)
- Sterile saline (0.9% NaCl) or other appropriate vehicle
- Sterile syringes (1 mL or 3 mL)
- Sterile needles (25-27 gauge for mice)
- 70% ethanol for disinfection
- Appropriate personal protective equipment (PPE)

Preparation of **Dapansutrile** Solution

Dapansutrile should be solubilized in a sterile vehicle suitable for intraperitoneal injection. For many preclinical studies, **Dapansutrile** is dissolved in sterile saline.^{[5][6]}

- Determine the required concentration of **Dapansutrile** based on the desired dosage (mg/kg) and the injection volume.
- Aseptically weigh the required amount of **Dapansutrile** powder.
- In a sterile container, dissolve the **Dapansutrile** in the appropriate volume of sterile saline. Gentle warming or vortexing may be required to fully dissolve the compound.
- Ensure the final solution is clear and free of particulates.
- Store the solution as recommended by the manufacturer. For immediate use, it can be kept at room temperature.

Animal Handling and Restraint

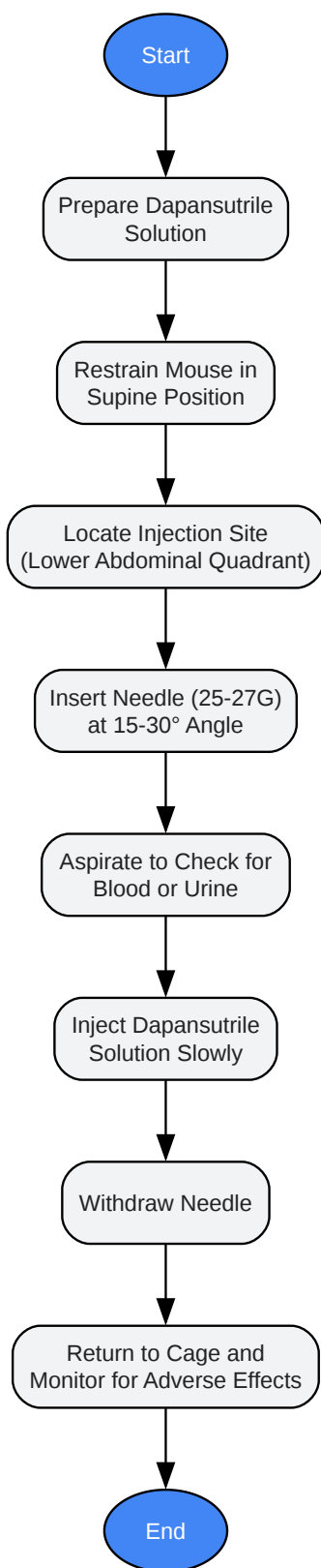
Proper animal handling and restraint are crucial for accurate and safe intraperitoneal injections.

- Gently remove the mouse from its cage by grasping the base of the tail.

- Allow the mouse to grip a wire cage lid or other surface with its forelimbs.
- Securely scruff the mouse by grasping the loose skin over the neck and shoulders between your thumb and forefinger.
- Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards. This position allows the abdominal organs to shift away from the injection site.

Intraperitoneal Injection Procedure

The recommended site for IP injection in mice is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other vital organs.^[7]



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Caption: Workflow for intraperitoneal injection of **Dapansutrile** in mice.

- **Preparation:** Draw the calculated volume of **Dapansutrile** solution into a sterile syringe fitted with a 25-27 gauge needle.
- **Site Identification:** Locate the injection site in the lower abdominal quadrant, lateral to the midline.
- **Injection:** Insert the needle at a 15-30 degree angle into the peritoneal cavity. The depth of insertion should be just enough to penetrate the abdominal wall.
- **Aspiration:** Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
- **Administration:** Slowly and steadily inject the **Dapansutrile** solution.
- **Withdrawal:** Smoothly withdraw the needle.
- **Post-injection Monitoring:** Return the mouse to its cage and monitor for any immediate adverse reactions such as distress or bleeding at the injection site.

Recommended Dosages from Preclinical Studies

The optimal dosage of **Dapansutrile** can vary significantly depending on the animal model and the therapeutic indication. The following table summarizes dosages used in various published studies.

Disease Model	Species	Dosage Regimen	Outcome
Experimental Autoimmune Encephalomyelitis (EAE)	Mouse	200 mg/kg, once daily, IP	Ameliorated neurological deficits[5]
Experimental Autoimmune Encephalomyelitis (EAE)	Mouse	60 mg/kg, twice daily, IP	Greater efficacy than single high dose[5]
Myocardial Ischemia-Reperfusion Injury	Mouse	6, 60, and 600 mg/kg, single dose, IP	Dose-dependent reduction in infarct size[8]
Spinal Cord Injury	Mouse	200 mg/kg, once daily for 7 days, IP	Greater preservation of hindlimb mobility[9]
Parkinson's Disease Model (MPTP-induced)	Mouse	200 mg/kg, single dose, IP (1 hr prior to MPTP)	Protected against motor deficits and dopaminergic cell loss[9]
Intracerebral Hemorrhage	Mouse	200 mg/kg, IP at 1, 24, and 48 hours post-hemorrhage	Attenuated cerebral edema[9]
Type 2 Diabetes and MAFLD	Mouse	200 mg/kg, once daily for 8 weeks, IP	Regulated hepatic lipid deposition[6]

Quantitative Data Summary

The following table presents a summary of the quantitative effects of **Dapansutride** observed in preclinical studies.

Parameter	Model	Treatment	Result
Infarct Size	Myocardial Ischemia-Reperfusion	6 mg/kg IP	36% reduction[8]
60 mg/kg IP	67% reduction[8]		
600 mg/kg IP	62% reduction[8]		
IL-1 β Levels	LPS-stimulated human macrophages	In vitro	60% decrease[3]
IL-18 Levels	LPS-stimulated human macrophages	In vitro	70% decrease[3]
IL-1 β Release	Monocytes from CAPS patients	In vitro	36-84% inhibition[3]
Synovial IL-1 β , IL-6, MPO, CXCL1	Gouty Arthritis (mouse)	600 mg/kg	Significant decrease compared to vehicle[9]
Spinal Cord Cytokines (IL-1 β , IL-18, IL-6, TNF α)	EAE (mouse)	3.5 g/kg in diet	~2 to 3-fold reduction[10]

Safety and Tolerability

In preclinical models, **Dapansutrile** is generally well-tolerated.[9] Human clinical trials have also demonstrated a good safety profile with oral administration at doses up to 2000 mg/day for short durations.[11][12] As with any experimental procedure, researchers should closely monitor animals for any signs of adverse effects.

Conclusion

Intraperitoneal administration is an effective route for delivering **Dapansutrile** in preclinical research settings. The protocols and data presented here provide a comprehensive guide for scientists and researchers investigating the therapeutic potential of this selective NLRP3 inflammasome inhibitor. Adherence to proper technique and careful dose selection based on the specific experimental model are essential for obtaining reliable and reproducible results.

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